Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-
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Overview
Description
Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system, which is fused with a piperazine ring and substituted with a 4-chlorophenyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several key methods, including the Skraup, Doebner-Von Miller, Friedlander, and Combes synthesis . These methods often require specific reaction conditions, such as the use of strong acids, high temperatures, and specific catalysts. For example, the Skraup synthesis involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale synthesis methods that are optimized for yield and efficiency. These methods may involve continuous flow processes and the use of advanced catalysts to facilitate the reactions. The choice of method depends on the desired derivative and its specific applications.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Halogenating agents: Chlorine, bromine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors in the body, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- include other quinoline derivatives such as:
- Quinoline, 2-(2-(4-chlorophenyl)ethenyl)
- Quinoline, 2-(p-chlorostyryl)
- 2-p-Chlorostyryl quinoline
Uniqueness
What sets quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- apart from other similar compounds is its unique substitution pattern, which imparts specific biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57961-96-3 |
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Molecular Formula |
C21H22ClN3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C21H22ClN3/c22-18-6-9-20(10-7-18)25-15-13-24(14-16-25)12-11-19-8-5-17-3-1-2-4-21(17)23-19/h1-10H,11-16H2 |
InChI Key |
HCVHVFHQRUPIKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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